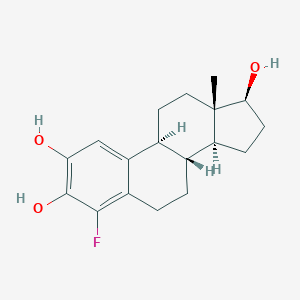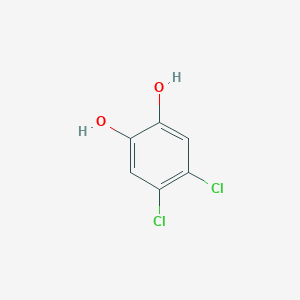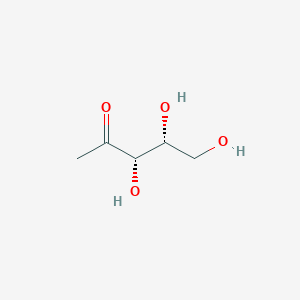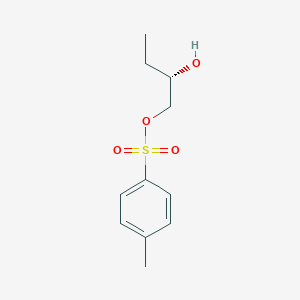
4-Fluoro-2-hydroxyestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-hydroxyestradiol (4F-2-OHE2) is a synthetic estrogen derivative that has been extensively studied for its potential use in cancer treatment. It is a potent anti-tumor agent that has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-hydroxyestradiol involves the induction of apoptosis in cancer cells. It has been shown to activate the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as topoisomerase II and Akt.
Efectos Bioquímicos Y Fisiológicos
4-Fluoro-2-hydroxyestradiol has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been shown to inhibit the activity of estrogen receptors, which are involved in the growth and survival of breast cancer cells. In addition, it has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Fluoro-2-hydroxyestradiol in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-Fluoro-2-hydroxyestradiol is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in normal cells, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research on 4-Fluoro-2-hydroxyestradiol. One direction is to investigate its potential use in combination with other anti-cancer agents. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance their effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases. Finally, further studies are needed to investigate the potential toxicity of 4-Fluoro-2-hydroxyestradiol and to develop strategies to minimize its side effects.
Métodos De Síntesis
The synthesis of 4-Fluoro-2-hydroxyestradiol involves the reaction of 2-hydroxyestradiol with a fluorinating agent. The reaction can be carried out using various methods, including electrophilic fluorination, nucleophilic fluorination, and oxidative fluorination. The yield and purity of the product depend on the reaction conditions, such as the type and amount of the fluorinating agent, the solvent, and the reaction temperature.
Aplicaciones Científicas De Investigación
4-Fluoro-2-hydroxyestradiol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-Fluoro-2-hydroxyestradiol has also been investigated for its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases.
Propiedades
Número CAS |
148044-30-8 |
|---|---|
Nombre del producto |
4-Fluoro-2-hydroxyestradiol |
Fórmula molecular |
C18H23FO3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(20)17(22)16(11)19/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clave InChI |
FMHAFUXKLBNHPP-ZICKVNAASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)O)O)F |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
Sinónimos |
4-fluoro-2-hydroxyestradiol 4F2OHE2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















